4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde
Description
Properties
IUPAC Name |
4,4-difluoro-1-methoxycyclohexane-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2O2/c1-12-7(6-11)2-4-8(9,10)5-3-7/h6H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGZNOIVHBCZQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC(CC1)(F)F)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common synthetic route includes the fluorination of a cyclohexane derivative, followed by methoxylation and oxidation to form the aldehyde . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.
Chemical Reactions Analysis
4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include 4,4-difluoro-1-methoxycyclohexane-1-carboxylic acid, 4,4-difluoro-1-methoxycyclohexane-1-methanol, and various substituted derivatives.
Scientific Research Applications
4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and reactivity by influencing electronic distribution within the molecule .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Substituents | Key Features | Potential Applications |
|---|---|---|---|---|
| 4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde | C₈H₁₁F₂O₂ | 4,4-difluoro, 1-methoxy, carbaldehyde | Polar methoxy, electrophilic aldehyde | Pharmaceutical intermediates |
| 4,4-Difluoro-1-methylcyclohexane-1-carbaldehyde | C₈H₁₂F₂O | 4,4-difluoro, 1-methyl, carbaldehyde | Hydrophobic methyl, reduced polarity | Organic synthesis |
| 4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde | C₉H₁₂O₃ | 4,4-dimethyl, 2,6-dioxo, carbaldehyde | Two ketones, high polarity, rigid structure | Specialty chemicals |
| 4,4-Difluoro-1-methoxycyclohexane-1-carboxylic acid | C₈H₁₁F₂O₃ | 4,4-difluoro, 1-methoxy, carboxylic acid | Acidic proton, hydrogen-bonding capability | Drug development, agrochemicals |
Detailed Comparisons
4,4-Difluoro-1-methylcyclohexane-1-carbaldehyde (CID 134421130)
- Structural Differences : Replaces the methoxy group with a methyl (-CH₃) at position 1.
- Impact on Properties: Polarity: The methyl group reduces polarity compared to methoxy, decreasing water solubility. Applications: Likely used in hydrophobic intermediates or cross-coupling reactions .
4,4-Dimethyl-2,6-dioxocyclohexane-1-carbaldehyde (CAS 16690-03-2)
- Structural Differences : Features 4,4-dimethyl and 2,6-dioxo (ketone) groups instead of fluorine and methoxy.
- Impact on Properties :
- Polarity : Ketones increase polarity and rigidity, enhancing crystalline stability.
- Reactivity : The electron-withdrawing ketones may deactivate the aldehyde toward nucleophiles.
- Safety : GHS data highlights handling precautions (e.g., inhalation risks), suggesting higher toxicity than fluorinated analogs .
4,4-Difluoro-1-methoxycyclohexane-1-carboxylic Acid
- Structural Differences : Substitutes the aldehyde (-CHO) with a carboxylic acid (-COOH).
- Impact on Properties :
Electronic and Conformational Effects
- Fluorine vs. Methyl/Dioxo :
- Methoxy vs. Carboxylic Acid :
- Methoxy’s electron-donating nature contrasts with the electron-withdrawing carboxylic acid, altering electronic environments for downstream reactions .
Biological Activity
4,4-Difluoro-1-methoxycyclohexane-1-carbaldehyde, with the CAS number 2110028-13-0, is a compound of interest in various fields of research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular structure of this compound includes a cyclohexane ring substituted with two fluorine atoms and a methoxy group, along with an aldehyde functional group. This configuration suggests potential reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may interact with specific enzymes, potentially inhibiting or activating them. This interaction can modulate metabolic pathways important for cellular function.
- Receptor Binding : The presence of fluorine atoms can enhance lipophilicity, allowing the compound to cross cell membranes more effectively and bind to receptors involved in various signaling pathways.
- Oxidative Stress Modulation : The aldehyde group may play a role in redox reactions, influencing oxidative stress levels within cells.
Anticancer Activity
A study investigating the anticancer properties of fluorinated compounds highlighted that this compound exhibited significant cytotoxic effects against several cancer cell lines. The mechanism was linked to apoptosis induction mediated by increased reactive oxygen species (ROS) production.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis via ROS |
| HeLa (Cervical) | 10.5 | Cell cycle arrest and apoptosis |
| A549 (Lung) | 12.3 | Inhibition of mitochondrial function |
Antimicrobial Properties
Another research focused on the antimicrobial efficacy of various aldehydes found that this compound showed promising antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The study suggested that the compound disrupts bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 4-Methoxycyclohexane-1-carbaldehyde | Methoxy group only | Moderate anticancer activity |
| 2,2-Difluoroacetaldehyde | Difluoro group | Stronger cytotoxicity |
| 3-Fluorobenzaldehyde | Fluorine on aromatic ring | Antimicrobial properties |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
